molecular formula C9H25N5 B14258501 N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine CAS No. 211319-41-4

N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine

Cat. No.: B14258501
CAS No.: 211319-41-4
M. Wt: 203.33 g/mol
InChI Key: VVBGSMCXGWBESC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H25N5/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h12-14H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBGSMCXGWBESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCNCCNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H25N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10781212
Record name N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10781212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211319-41-4
Record name N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10781212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Adaptation of Neopentyl Glycol Amination

The patent US4078003A describes a high-yield method for synthesizing 1,3-diamino-2,2-dimethylpropane (neopentane diamine) via catalytic amination of neopentyl glycol. While the target compound lacks methyl branches, this methodology provides a template for diol-to-diamine conversion:

Reaction Conditions :

  • Catalyst : Nickel-chromium oxide (52% Ni, 30% Cr₂O₃ on kieselguhr).
  • Temperature : 240–260°C.
  • Pressure : 20 atm hydrogen.
  • Ammonia ratio : 1:6 to 1:20 (hydroxyl:NH₃).

Mechanism :

  • Dehydration : Neopentyl glycol → allyl alcohol intermediate.
  • Reductive amination : NH₃ and H₂ facilitate nucleophilic substitution at alcohol sites.
  • Hydrogenation : Stabilizes amine products while suppressing hydrocarbon byproducts.

Yield Optimization :

  • 71.1% selectivity for neopentane diamine achieved at 250°C.
  • Recycling 1-amino-3-hydroxy-2,2-dimethylpropane increased diamine yield to 73.7%.

Application to Propane-1,3-diol

Replacing neopentyl glycol with propane-1,3-diol could yield the target compound’s backbone. However, propane-1,3-diol’s lower steric hindrance increases β-elimination risk, necessitating modified conditions:

  • Higher NH₃ stoichiometry (1:40 molar ratio) to drive amination over elimination.
  • Shorter reaction times (1–2 hours) to limit side reactions.

Stepwise Alkylation of Ethylenediamine

Sequential Nucleophilic Substitution

US6559303B1 outlines alkylation strategies using 1,3-dibromopropane and amines. Applied to ethylenediamine, this method enables controlled branching:

Synthetic Pathway :

  • First alkylation :
    Ethylenediamine + 1,3-dibromopropane → N-(3-bromopropyl)ethylenediamine.
  • Second alkylation :
    Intermediate + ethylenediamine → Target compound.

Reaction Parameters :

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF).
  • Temperature : 60–80°C for 12–24 hours.
  • Base : Triethylamine (2.2 equiv) to scavenge HBr.

Challenges :

  • Polymerization : Excess dibromopropane risks cross-linking.
  • Regioselectivity : Use of bulky bases (e.g., DBU) favors monoalkylation.

Yield Data :

  • ~45% isolated yield after two steps, with silica gel chromatography purification.

Comparative Analysis of Methods

Method Conditions Yield Scalability Purity Challenges
Catalytic Amination 240–260°C, 20 atm H₂, Ni/Cr 71.1% Industrial Hydrocarbon byproducts
Stepwise Alkylation 60–80°C, THF, Et₃N 45% Laboratory Polymerization, diastereomers
Reductive Amination RT, NaBH₄, ethanol <30% Small-scale Regiochemical variability

Catalytic amination offers the highest yield and scalability but requires specialized high-pressure reactors. Stepwise alkylation balances control and practicality for research-scale synthesis.

Purification and Characterization

Distillation Techniques

Post-synthesis purification often employs fractional distillation:

  • Boiling point : 154–156°C (neat product).
  • Vacuum distillation : Reduces thermal decomposition at 0.1 atm.

Chromatographic Methods

  • Ion-exchange chromatography : Separates polyamines by protonation state.
  • HPLC : C18 columns with 0.1% TFA/ACN gradient.

Spectroscopic Confirmation

  • ¹H NMR (D₂O): δ 2.65–2.80 (m, CH₂NH), 1.60–1.75 (m, CH₂CH₂CH₂).
  • ESI-MS : [M+H]⁺ = 161.16 m/z (theoretical for C₇H₂₀N₄).

Industrial-Scale Challenges

Catalyst Deactivation

Nickel-chromium catalysts in amination processes suffer from:

  • Coking : Carbon deposits at >250°C.
  • Sintering : Aggregation under cyclic thermal stress.
    Mitigation : Periodic regeneration in H₂/NH₃ at 300°C.

Environmental Considerations

  • Ammonia emissions : Scrubbers with H₂SO₄ traps reduce NH₃ release.
  • Solvent recovery : THF and ethanol distillation loops achieve >95% reuse.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Simpler amines.

    Substitution: Various substituted amines with different functional groups.

Scientific Research Applications

N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine has numerous applications in scientific research:

    Chemistry: Used as a chelating agent for metal ions in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for metal ion-related diseases.

    Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism of action of N1-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine involves its ability to chelate metal ions, thereby affecting various biochemical pathways. It can inhibit enzymes that require metal ions as cofactors, such as cytochrome c oxidase, by binding to the metal ion and preventing its interaction with the enzyme.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine
  • CAS : 70209-08-4
  • Molecular Formula : C₇H₂₀N₄
  • Molecular Weight : 160.26 g/mol
  • Structure: A linear polyamine with a propane-1,3-diamine backbone substituted by two ethylenediamine moieties, resulting in a branched yet flexible structure.

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to related diamines and polyamines with modifications in backbone length, branching, and substituents (Table 1).

Table 1. Structural Comparison of Key Analogues

Compound Name Molecular Formula Substituents/Modifications Key Features Source
This compound (Target) C₇H₂₀N₄ Ethylenediamine branches on propane backbone Four amine groups, linear flexibility
N-[2-(1H-Indol-3-yl)ethyl]propane-1,3-diamine (PAT) C₁₃H₁₉N₃ Indole-ethyl group on propane-1,3-diamine Aromatic indole moiety, reduced amines
N,N′-Bis(2-aminoethyl)-1,3-propanediamine (CAS 4741-99-5) C₇H₂₀N₄ Two aminoethyl groups on propane backbone Symmetrical branching, similar MW
2-Ethyl-N′,N′-dimethylpropane-1,3-diamine (CID 65228388) C₇H₁₈N₂ Ethyl and dimethylamino groups Hydrophobic substituents, tertiary amine
N-Cyclohexyl-N-(3-dimethylaminopropyl)-propane-1,3-diamine C₁₄H₃₁N₃ Cyclohexyl and dimethylaminopropyl groups Bulky substituents, enzyme inhibition

Pharmacological and Biochemical Activities

  • PAT and PDAT: Inhibit indolethylamine-N-methyltransferase (INMT), with PDAT (N,N′-dimethyl derivative of PAT) showing stronger noncompetitive inhibition due to enhanced hydrophobicity from methyl groups . N-Cyclohexyl-N-(3-dimethylaminopropyl)-propane-1,3-diamine: Inhibits aminoglycoside-modifying enzymes (e.g., ANT(2′)), likely through steric interference .
  • Antimicrobial and Antiviral Potential: RVFV Inhibitors: A structurally related compound, N1-(2-(biphenyl-4-yloxy)ethyl)propane-1,3-diamine, inhibits Rift Valley Fever Virus (RVFV) by disrupting viral entry. The biphenyl group enhances lipophilicity, unlike the target compound’s polar amines . Oxygen-Containing Polyamines: Analogues with aromatic substitutions (e.g., benzo[d][1,3]dioxol-5-ylmethyl groups) exhibit antimicrobial activity via membrane disruption, a mechanism less likely for the hydrophilic target compound .

Physicochemical Properties

  • Solubility and Polarity : The target compound’s high amine density confers water solubility, whereas analogues with hydrophobic substituents (e.g., indole in PAT, cyclohexyl in CID 65228388) exhibit lower solubility .
  • Steric Effects : Bulky groups (e.g., indole in PAT, biphenyl in RVFV inhibitors) reduce conformational flexibility, impacting binding to biological targets compared to the more flexible target compound .

Biological Activity

N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine, commonly referred to as N1-(2-((2-aminoethyl)amino)ethyl)propane-1,3-diamine, is a polyamine compound with significant biological activity. This compound has garnered interest due to its potential applications in medicinal chemistry and biochemistry, particularly in relation to its chelating properties and interactions with various biomolecules.

  • CAS Number : 70209-08-4
  • Molecular Formula : C7H20N4
  • Molecular Weight : 160.26 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Chelation Properties

This compound exhibits high affinity for metal ions, particularly Cu(II). This chelation ability has implications in reducing cellular copper levels, which can inhibit mitochondrial cytochrome c oxidase activity in certain cell lines, such as HL-60 (a human promyelocytic leukemia cell line) .

2. Cellular Effects

Studies have shown that the compound can induce cellular responses by affecting metal ion homeostasis. For instance, in a study involving Escherichia coli, it was observed that the compound regulated the gene encoding periplasmic superoxide dismutase in response to copper levels . This suggests a potential role in oxidative stress management.

3. Toxicological Profile

Toxicity assessments indicate that this compound has low acute toxicity. In animal studies, doses up to 1000 mg/kg body weight did not result in significant adverse effects, although some biochemical changes were noted at higher doses .

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Cu(II) Chelation and Cytotoxicity

A study investigated the cytotoxic effects of this compound on HL-60 cells. The results indicated that treatment with the compound led to reduced cell viability correlated with decreased intracellular copper levels. This suggests a potential therapeutic application in cancer treatment through metal ion manipulation .

Case Study 2: Gene Regulation in Bacteria

Another study focused on the regulation of superoxide dismutase in E. coli. The administration of this compound resulted in altered expression levels of genes involved in oxidative stress responses, highlighting its role as a biological modulator .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
ChelationHigh affinity for Cu(II), inhibits cytochrome c oxidase
Cellular ResponseInduces gene regulation related to oxidative stress
ToxicityLow acute toxicity; biochemical changes observed at high doses

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N~1~-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]propane-1,3-diamine, and what key reagents are involved?

  • Methodological Answer : The compound can be synthesized via stepwise alkylation or reductive amination. For example, sequential coupling of ethylenediamine derivatives with bromoethylamine intermediates under inert conditions (e.g., nitrogen atmosphere) is a common approach. Reductive amination using sodium cyanoborohydride or triethylsilane (as in related polyamine syntheses) may stabilize intermediate imine formations . Key reagents include alkyl halides (e.g., bromoethylamine), reducing agents (e.g., NaBH₄), and solvents like ethanol or DMF.

Q. How is the structural integrity of this polyamine validated post-synthesis?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for amine group identification) and high-resolution mass spectrometry (HRMS). For example, primary and secondary amine protons appear as broad peaks in the δ 1.5–2.5 ppm range in ¹H NMR. Fourier-transform infrared (FTIR) spectroscopy can confirm N–H stretching vibrations (~3300 cm⁻¹) .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer : Its branched polyamine structure makes it suitable as:

  • A crosslinking agent in polymer chemistry (e.g., epoxy resin curing).
  • A ligand in coordination chemistry for metal-organic frameworks (MOFs) due to multiple chelation sites.
  • A precursor for functionalized surfactants, leveraging its amphiphilic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, stoichiometry). For instance, elevated temperatures (70–90°C) in polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency. Computational tools like COMSOL Multiphysics can model reaction kinetics and optimize mixing rates .

Q. What strategies resolve contradictions in reported spectroscopic data for similar polyamines?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., amine proton broadening due to pH or solvent effects) require controlled experiments:

  • Standardize solvent systems (e.g., D₂O with pD adjustment).
  • Use heteronuclear correlation spectroscopy (HSQC) to resolve overlapping signals.
  • Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What mechanistic insights explain the compound’s efficacy in metal ion chelation?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model binding energies and coordination geometries. For example, the tetraethylenepentamine (TEPA) analog shows preferential binding to Cu²⁺ via its primary amines. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding constants (Ka) .

Q. How should researchers handle safety risks associated with this compound’s reactivity?

  • Methodological Answer :

  • Storage : Under nitrogen in airtight containers to prevent oxidation.
  • Handling : Use PPE (gloves, goggles) and work in fume hoods due to amine volatility.
  • Waste Disposal : Neutralize with dilute HCl before aqueous disposal, adhering to EPA/ECHA guidelines .

Methodological Tables

Table 1 : Key Analytical Techniques for Structural Validation

TechniqueParametersApplication ExampleReference
¹H NMRδ 1.5–2.5 ppm (amine protons)Distinguishing primary/secondary amines
HRMSm/z 231.2 (M+H⁺, calc. for C₁₀H₂₆N₆)Confirming molecular ion peak
FTIR3300 cm⁻¹ (N–H stretch)Identifying amine functional groups

Table 2 : Troubleshooting Synthesis Challenges

IssueSolutionReference
Low yield in alkylationUse DMF as solvent, 80°C, excess alkyl halide
Impurity in final productPurify via column chromatography (SiO₂, MeOH/CH₂Cl₂)

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